2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide
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Overview
Description
2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides. It features a fluorophenoxy group, a triazole ring, and a propanamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The starting material, 3-fluorophenol, is reacted with an appropriate halogenated compound (e.g., bromoalkane) under basic conditions to form the fluorophenoxy intermediate.
Triazole Formation: The fluorophenoxy intermediate is then subjected to a cyclization reaction with hydrazine and an appropriate aldehyde or ketone to form the triazole ring.
Amidation: The final step involves the reaction of the triazole intermediate with a suitable acylating agent (e.g., acyl chloride) to form the propanamide moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the phenoxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the amide or triazole moieties, potentially leading to the formation of amines or reduced triazole derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide would depend on its specific biological target. Generally, compounds with triazole rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenoxy group may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide
- 2-(3-bromophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide
- 2-(3-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide
Uniqueness
The presence of the fluorine atom in 2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide can significantly influence its chemical and biological properties. Fluorine is known to enhance metabolic stability, lipophilicity, and binding interactions, making this compound potentially more effective or selective compared to its analogs.
Properties
Molecular Formula |
C11H11FN4O2 |
---|---|
Molecular Weight |
250.23 g/mol |
IUPAC Name |
2-(3-fluorophenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C11H11FN4O2/c1-7(10(17)15-11-13-6-14-16-11)18-9-4-2-3-8(12)5-9/h2-7H,1H3,(H2,13,14,15,16,17) |
InChI Key |
RTLCTXAJTJOTNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC=NN1)OC2=CC(=CC=C2)F |
Origin of Product |
United States |
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